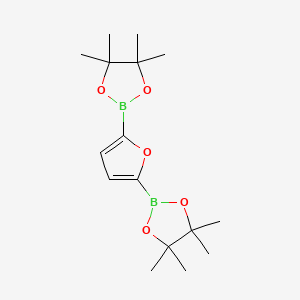

Furan-2,5-diboronic acid, pinacol ester

Description

Overview of Furan-2,5-diboronic Acid, Pinacol (B44631) Ester within Organoboron Chemistry

Organoboron chemistry is a broad field centered on compounds containing a carbon-boron bond. Boronic acids (R-B(OH)₂) and their esters are a prominent class within this field, valued for their stability, low toxicity, and versatile reactivity. nih.gov Furan-2,5-diboronic acid, pinacol ester belongs to the subclass of boronic esters, specifically a diboronate ester. The pinacol ester group provides stability, making the compound generally air- and chromatography-stable, which is advantageous for synthesis and purification. borates.todaysigmaaldrich.com

The core of the molecule is a furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org The boronic ester groups are attached at the 2 and 5 positions, the most reactive sites for electrophilic substitution on the furan ring. ijabbr.compharmaguideline.com This bifunctional arrangement allows the molecule to act as a "linker" or "cross-coupling" partner in polymerization reactions or in the construction of extended molecular frameworks. Its primary utility is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where the boron functionality facilitates the formation of new carbon-carbon bonds. sigmaaldrich.comresearchgate.net The presence of two such functional groups enables the creation of symmetrical, conjugated systems that are often sought after for applications in materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 476004-83-8 scbt.com |

| Molecular Formula | C₁₆H₂₆B₂O₅ scbt.com |

| Molecular Weight | 320.0 g/mol scbt.com |

| Class | Organoboron Compound, Diboronic Ester scbt.com |

Significance of Furan-Based Scaffolds in Modern Organic Synthesis and Advanced Materials Science

The furan scaffold is a cornerstone of heterocyclic chemistry, prized for its unique electronic and structural properties. numberanalytics.com As a five-membered aromatic ring with an oxygen heteroatom, furan is electron-rich and considerably more reactive than benzene (B151609) in many reactions, allowing for milder reaction conditions. wikipedia.orgijabbr.com This reactivity, combined with the ability to functionalize the ring at specific positions, makes furan a versatile building block. ijabbr.com

In organic synthesis, furan derivatives are integral to the synthesis of complex molecules and are found in a vast number of natural products, pharmaceuticals, and agrochemicals. numberanalytics.comijabbr.comresearchgate.net The furan nucleus is a key component in drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.comresearchgate.net

In the realm of advanced materials science, furan-based compounds are utilized as monomers for the creation of novel polymers. numberanalytics.comwikipedia.org The incorporation of the furan ring into polymer backbones can impart desirable properties such as high thermal stability and chemical resistance. wikipedia.org Furan-based polymers, including polyesters and resins, are being developed from renewable resources as sustainable alternatives to petroleum-based plastics. nih.govacs.orgresearchgate.net These materials find applications in areas ranging from eco-friendly organic solar cells to flame-retardant materials and specialty resins used as binders. wikipedia.orgrsc.orgresearchgate.net The ability to synthesize bifunctional furan monomers like this compound is crucial for producing cross-linked polymers and conjugated materials for electronic applications.

Table 2: Comparison of Simple Five-Membered Heterocyclic Compounds

| Compound | Heteroatom | Electronegativity of Heteroatom | Aromaticity |

|---|---|---|---|

| Furan | Oxygen | 3.44 | Aromatic numberanalytics.com |

| Thiophene (B33073) | Sulfur | 2.58 | Aromatic numberanalytics.com |

| Pyrrole | Nitrogen | 3.04 | Aromatic numberanalytics.com |

Historical Context and Evolution of Diboronic Esters in Chemical Research

The history of organoboron chemistry began in 1860 when Edward Frankland first reported the synthesis of a boronic acid. nih.govborates.todaywikipedia.org For many years, these compounds remained largely a chemical curiosity. Their ascent to prominence began with the development of the Suzuki-Miyaura coupling reaction in 1979, a powerful palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides. mdpi.com This discovery revolutionized organic synthesis and significantly increased research interest in boronic acids. wikipedia.orgmdpi.com

Boronic acids themselves can be prone to dehydration, forming cyclic trimers known as boroxines. wikipedia.org To improve stability and handling, boronic acids are often converted into boronic esters by reacting them with diols, such as pinacol. wikipedia.orgmdpi.com These esters, including the five-membered dioxaborolane rings formed with pinacol, are generally stable, crystalline solids that are easier to purify and handle than the free acids. sigmaaldrich.commdpi.com

The concept was further extended to create molecules with two boronic acid or ester functionalities. The development of diboronic acid reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), enabled the direct borylation of aryl halides and the synthesis of diboronic esters through palladium-catalyzed cross-coupling reactions, a method pioneered by Miyaura. nih.govresearchgate.net This advancement provided a direct route to symmetrical building blocks like this compound, equipping chemists with powerful tools for constructing complex, conjugated polymers and macrocycles with precise structural control.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26B2O5/c1-13(2)14(3,4)21-17(20-13)11-9-10-12(19-11)18-22-15(5,6)16(7,8)23-18/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQCCZCSUIHXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26B2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478448 | |

| Record name | Furan-2,5-diboronic acid, pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476004-83-8 | |

| Record name | 2,2′-(2,5-Furandiyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476004-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-2,5-diboronic acid, pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Furan 2,5 Diboronic Acid, Pinacol Ester

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The most prominent reaction involving furan-2,5-diboronic acid, pinacol (B44631) ester is the palladium-catalyzed Suzuki-Miyaura cross-coupling. rsc.orgresearchgate.net The catalytic cycle for this transformation is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction conjoins the furan (B31954) moiety, which acts as a nucleophilic partner, with an electrophilic partner, typically an organic halide. ed.ac.uk This process proceeds through a Pd(0)/Pd(II) catalytic manifold. ed.ac.ukrsc.org

The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex. researchgate.netlibretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. libretexts.org The palladium center is oxidized from the 0 to the +2 state. This initial step is a general feature of many cross-coupling reactions and is primarily dependent on the nature of the organic halide and the palladium catalyst, rather than the specific boronic ester used. libretexts.orgacs.org

Transmetalation is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) center. rsc.orgresearchgate.net For boronic esters like the pinacol ester of furan-2,5-diboronic acid, this process can be complex and is the subject of extensive mechanistic investigation.

Two primary mechanisms have been proposed for the transmetalation step in Suzuki-Miyaura couplings: the "boronate pathway" and the "oxo-palladium pathway". ed.ac.ukrsc.org

Boronate Pathway : In this mechanism, the base (e.g., hydroxide (B78521) or alkoxide) first coordinates to the boron atom of the boronic ester. This forms a more nucleophilic, tetravalent "ate" complex, which then facilitates the transfer of the furan group to the palladium center. ed.ac.ukrsc.orgyoutube.com

Oxo-Palladium Pathway : Alternatively, the base can react with the palladium(II) halide complex to form a more reactive palladium-hydroxo or palladium-alkoxo species. This species then reacts with the neutral boronic ester. ed.ac.ukrsc.org

Kinetic, structural, and computational studies have revealed that boronic esters, including pinacol esters, can transmetalate directly without prior hydrolysis to the corresponding boronic acid. nih.gov However, the steric bulk imparted by the pinacol group can influence the reaction rate. nih.gov Specifically for furan-based boronates, it has been suggested that the initial π-coordination of the furan ring to the metal center may facilitate the subsequent boron-to-metal transfer. nih.gov

Quantitative studies on the nucleophilicity of various boron reagents have shown that 2-borylated furan pinacol esters are marginally less reactive than the parent furan. However, the formation of an sp3-hybridized boronate complex by the addition of a ligand or base significantly increases the nucleophilicity, making it a much more potent coupling partner. ed.ac.ukrsc.org

The final step of the catalytic cycle is reductive elimination. libretexts.orgyoutube.com In this stage, the two organic groups—the furan moiety and the group from the organic halide, both attached to the palladium(II) center—couple to form a new carbon-carbon bond. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org Reductive elimination typically proceeds from a cis-diorganopalladium(II) complex and is generally an intramolecular and kinetically facile step. libretexts.org

Role of Ligands and Additives in Reaction Efficiency and Selectivity

The choice of ligands and additives is critical for the success of cross-coupling reactions involving furan-2,5-diboronic acid, pinacol ester. Ligands, typically phosphines, coordinate to the palladium center and modulate its reactivity and stability. nih.gov The rate of transmetalation has been shown to be highly dependent on the phosphine (B1218219) ligand, with a general trend observed: PPh₃ > i-Pr₃P > DPPF. This highlights the importance of generating a coordinatively unsaturated and electrophilic palladium atom to facilitate the transmetalation process. nih.gov

Bases are essential additives, playing a key role in the transmetalation step as described above. jyu.fi The choice of base can influence which mechanistic pathway (boronate vs. oxo-palladium) is dominant and can also be crucial for suppressing side reactions. ed.ac.ukrsc.org For instance, in Miyaura borylation reactions to synthesize boronic esters, a hard Lewis base like potassium acetate (B1210297) can minimize competitive Suzuki-Miyaura coupling. ed.ac.uk

Reaction Kinetics and Thermodynamics of Furan Diboronic Ester Transformations

The kinetics of Suzuki-Miyaura reactions involving pinacol boronic esters are complex. In some studies, attempts to measure the reaction rates for pinacol esters led to sigmoidal kinetic profiles, which could not be fitted using simple first-order decay models. nih.gov This suggests a more intricate reaction mechanism, possibly involving an induction period or changes in the active catalyst concentration over time. Compared to the corresponding boronic acids, pinacol esters often exhibit different reaction rates. nih.gov

Below is a table summarizing the relative rates of cross-coupling product formation from a palladium-hydroxide complex with different boron reagents, illustrating the impact of the boron substituent on reaction kinetics.

| Boron Reagent | Relative Rate (k_rel) | Time for Product Formation (approx. hours) |

|---|---|---|

| Arylboronic Acid | 1.00 | ~1.2 |

| Pinacol Boronic Ester | - | ~5.5 |

| Neopentyl Boronic Ester | - | ~0.3 |

| α-hydroxyisobutyrate boronic ester | 0.39 | - |

Data derived from kinetic studies comparing different boronic esters to the parent boronic acid. nih.gov A specific relative rate for the pinacol ester was not provided in the source, but the approximate time for product formation indicates a slower reaction compared to the boronic acid under those specific conditions.

From a thermodynamic perspective, reactions involving the furan ring must account for the loss of its aromatic stabilization energy. nih.govnsf.gov This can make reactions like Diels-Alder cycloadditions thermodynamically unfavorable. nsf.gov While cross-coupling preserves the furan ring, the stability of the intermediates can be influenced by this factor. Furthermore, the boronic ester itself has its own thermodynamic considerations. Pinacol esters are valued for their stability compared to boronic acids, yet they can undergo hydrolysis, a reversible process that can impact reaction yields and purification. researchgate.netnih.govresearchgate.net

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of cross-coupling reactions. nih.govnih.gov These approaches provide detailed insights into the structures of transient intermediates and transition states that are often difficult to observe experimentally.

For Suzuki-Miyaura reactions, computational studies have been used to:

Calculate the energy barriers for key steps like transmetalation and reductive elimination. nih.gov

Evaluate the relative stability of intermediates in the boronate versus the oxo-palladium pathway.

Explain the role of ligands and additives in modulating the reaction pathway and efficiency.

Shed light on the inner workings of the transmetalation event, supporting experimentally observed phenomena. nih.gov

By combining experimental kinetic and structural data with high-level computational analysis, a more complete picture of the reaction mechanism involving this compound can be developed, paving the way for more rational catalyst design and reaction optimization. nih.gov

Advanced Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions Utilizing Furan-2,5-diboronic Acid, Pinacol (B44631) Ester

The Suzuki-Miyaura reaction is the most prominent application for Furan-2,5-diboronic acid, pinacol ester. The two boronic ester groups at the 2- and 5-positions of the furan (B31954) ring act as nucleophilic partners in palladium-catalyzed cross-coupling with various organohalides. This difunctionality allows the furan core to be incorporated as a rigid, electron-rich linker in a variety of molecular structures. Pinacol esters are frequently employed due to their stability compared to the corresponding boronic acids, which can be prone to decomposition via protodeboronation. rsc.org

This compound is an excellent scaffold for the synthesis of symmetrically substituted biaryl and heteroaryl compounds. By reacting the diboronic ester with two equivalents of an aryl or heteroaryl halide, a central furan ring can be flanked by two identical aromatic systems. This strategy is a cornerstone for creating molecules with specific electronic and photophysical properties.

Research has demonstrated the viability of coupling boronic acid pinacol esters with various aromatic halides. For instance, the successful coupling of acetophenone (B1666503) derivatives containing a boronic acid pinacol ester with 2-bromofuran (B1272941) highlights the general utility of furan-based boronic esters in forming C(sp²)–C(sp²) bonds to construct heteroaryl systems. rsc.org The difunctional nature of this compound allows this concept to be extended for the simultaneous formation of two such bonds, providing a convergent route to 2,5-diaryl- or 2,5-diheteroarylfurans. These structures are prevalent in materials science and serve as key intermediates in the synthesis of more complex molecules. researchgate.net

| Boronic Ester Precursor | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| This compound | Aryl/Heteroaryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2,5-Diaryl-furan | researchgate.net |

| 4-Bpin-acetophenone | 2-Bromofuran | [Pd(dppf)₂Cl₂·DCM], K₃PO₄ | 4-(Furan-2-yl)acetophenone | rsc.org |

| Pyridine-2-sulfonyl fluoride (B91410) | Furan-2-boronic acid pinacol ester | Pd(dppf)Cl₂ | 2-(Furan-2-yl)pyridine | cdnsciencepub.com |

The ability to sequentially or simultaneously couple two different aromatic halides to the furan core makes this compound a valuable monomer for the synthesis of well-defined conjugated oligomers. These materials, such as oligo(p-phenylene-furan)s, are of interest for their potential applications in organic electronics. researchgate.net The Suzuki coupling reaction provides a robust method for creating these structures, allowing for the systematic extension of π-conjugated systems. researchgate.net

By coupling the diboronic ester with dihaloarene partners, researchers can construct alternating co-oligomers. For example, the reaction with a dibromobenzene derivative would yield a furan-phenylene co-oligomer. The synthetic procedures for creating such symmetrically functionalized oligo(het)arylenes are well-established. researchgate.net While specific reports on dendrimer synthesis using this compound as the core are not prevalent, its structure is ideally suited for such applications. A divergent synthesis could involve coupling the diboronic ester with a halo-substituted dendron, thereby creating a first-generation dendrimer with a furan core.

One of the most significant applications of this compound is in the synthesis of conjugated polymers through Suzuki polycondensation. nih.gov This step-growth polymerization method involves reacting the difunctional boronic ester monomer with a difunctional aryl halide monomer (e.g., a dibromoarene). The resulting polymers contain furan rings integrated into the main chain, which can significantly influence the material's properties.

Furan-containing polymers are attractive because furan is an electron-rich heterocycle that can be derived from renewable biomass resources. lbl.gov Its incorporation into conjugated backbones can enhance polymer solubility, allowing for the use of smaller solubilizing side chains compared to analogous all-thiophene polymers. lbl.gov This approach has been successfully used to create low band-gap polymers for organic solar cell applications, achieving notable power conversion efficiencies. lbl.gov The synthesis of such polymers is analogous to the well-documented Suzuki polycondensation of its sulfur counterpart, Thiophene-2,5-diboronic acid bis(pinacol) ester, which is widely used to produce polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netsigmaaldrich.com

| Diboronic Ester Monomer | Dihalide Comonomer | Resulting Polymer Type | Potential Application | Reference |

|---|---|---|---|---|

| This compound | Diketopyrrolopyrrole (DPP) derivative | Furan-DPP alternating copolymer | Organic Solar Cells | lbl.gov |

| Thiophene-2,5-diboronic acid bis(pinacol) ester (analogue) | 4,7-Dibromo-2,1,3-benzothiadiazole | Thiophene-benzothiadiazole copolymer | Organic Electronics | researchgate.net |

| This compound | Dibrominated aromatic compound | Alternating furan-aryl copolymer | Organic Semiconductors | nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura reaction is the primary application, the boronic ester functionalities on the furan ring are compatible with various other transition metal-catalyzed reactions. This allows for complex, multi-step syntheses where the boronic ester groups are preserved for a later Suzuki coupling step.

The pinacol boronic ester group is known for its stability under a range of catalytic conditions, including those used for Sonogashira, Heck, and Stille couplings. rsc.org This robustness is a significant synthetic advantage. For example, a molecule containing both a halide and a boronic ester can undergo a Sonogashira reaction at the halide position while leaving the boronic ester intact for a subsequent Suzuki coupling. A reported synthesis of 6-cyanobenzo[b]furan-2-boronic acid pinacol ester utilizes a Sonogashira alkynylation followed by a copper-catalyzed heteroannulation, demonstrating the compatibility of the pinacol boronate with these reaction types. nih.gov

While direct participation of this compound in Stille or Negishi-type polycondensation has been explored more for its thiophene (B33073) analogue, the principles remain relevant. researchgate.net The choice of coupling reaction often depends on the specific monomers available and the desired polymer properties. The stability of the furan diboronic ester makes it a plausible candidate for orthogonal synthetic strategies where different C-C bonds are formed using distinct catalytic cycles.

The direct conversion of a boronic ester to a C-O, C-N, or C-S bond (Chan-Lam-Evans coupling) is a known transformation, but it is less common for heteroaryl boronic esters compared to their use in C-C bond formation. More often, the focus is on the compatibility of the boronic ester group with conditions that form C-X bonds elsewhere in the molecule.

Recent research has shown that aryl bromides containing a boronic acid pinacol ester (Bpin) group can successfully participate in electrochemical, nickel-catalyzed C–O coupling reactions with phenols. acs.org This indicates that the Bpin group is stable under these etherification conditions, preserving it for subsequent functionalization. Furthermore, palladium-catalyzed dearomatizing 2,5-alkoxyarylation reactions can form C-O bonds on furan rings. rsc.org Although this specific reaction does not start from the diboronic ester, it highlights that the furan core is amenable to C-O bond formation under palladium catalysis. This suggests that a substrate containing the this compound motif could potentially undergo C-X bond formation at another site without disturbing the valuable boronate functionalities.

Electrophilic and Nucleophilic Additions Involving Furan Boronate Esters

While the aromatic furan ring is inherently electron-rich and typically undergoes electrophilic substitution rather than addition, the presence of boronate esters significantly influences its reactivity. Direct nucleophilic or electrophilic addition to the furan ring itself is not the primary mode of reaction for this compound. Instead, the most significant transformations in this category involve the initial nucleophilic addition to the boron center, which activates the C-B bond for subsequent reaction with an electrophile.

The addition of a nucleophile, such as an organolithium or Grignard reagent, to the empty p-orbital of the boron atom in the pinacol ester group forms a tetracoordinate boronate complex. nih.govnih.gov This "ate" complex is significantly more nucleophilic than the parent boronic ester. This enhanced nucleophilicity allows the organic group attached to the boron to be transferred to a wide array of electrophiles, often with high stereocontrol. nih.gov This sequence can be viewed as a formal nucleophilic addition to the electrophile, mediated by the furan boronate ester.

For instance, the formation of a boronate complex from a secondary boronic ester and an aryllithium reagent generates a potent chiral nucleophile. This intermediate can then react with electrophiles like halogens (I₂, Br₂, Cl₂), nitrogen electrophiles, or oxygen electrophiles, leading to the stereospecific formation of new C-I, C-Br, C-Cl, C-N, and C-O bonds with inversion of configuration at the carbon center. nih.govresearchgate.net

Furthermore, radical additions represent another important class of reactions. The carbon-boron bond can stabilize an adjacent radical, making alkenyl and aryl boronic esters competent acceptors for radical species. nih.gov For example, electron-deficient radicals, such as those derived from perfluoroalkyl halides or α-halo carbonyls, can add to unsaturated boronic esters. nih.gov This reactivity provides a pathway to introduce diverse functional groups onto scaffolds derived from furan boronate esters.

| Reaction Type | Key Intermediate | Role of Furan Boronate Ester | Subsequent Reactant | Resulting Transformation |

| Nucleophile-Mediated Electrophilic Functionalization | Tetracoordinate "ate" complex | Boron acts as a Lewis acid, then the complex acts as a nucleophile | Electrophiles (e.g., NBS, I₂, Selectfluor) | Stereospecific formation of C-X, C-N, C-O bonds |

| Radical Addition | α-Boryl radical | Stabilizes the intermediate radical species | Radical species (e.g., CF₃•) | Formation of new C-C bonds |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. This compound, is an excellent candidate for MCRs, with its two reactive sites allowing for the rapid assembly of complex and diverse molecular scaffolds.

A notable example is the trifluoromethyl-radical-induced three-component coupling of boronic esters with furans. nih.govbris.ac.uk In this process, a boronate complex, formed from a lithiated furan and an enantioenriched boronic ester, undergoes a single-electron transfer (SET) with an electrophilic trifluoromethylating reagent. nih.gov This generates a trifluoromethyl radical that adds to the boronate complex, triggering a 1,2-metallate rearrangement and subsequent oxidative aromatization to yield 2,5-disubstituted furans. nih.govrsc.org This reaction demonstrates the ability to couple a furan unit, an alkyl/aryl group from the boronic ester, and a trifluoromethyl group in a single, highly stereospecific transformation.

The utility of boronic acids as components in other established MCRs, such as the Petasis and Passerini reactions, is well-documented, providing a strong basis for the application of this compound. acs.orgnih.gov

Petasis Borono-Mannich Reaction : This reaction involves the coupling of a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy aldehyde) to produce highly functionalized amines. acs.orgnih.gov The bifunctional nature of this compound, would allow for double Petasis reactions to synthesize complex, symmetrical, or unsymmetrical structures.

Passerini-Type Reactions : Recently, boronic acids have been engaged as carbon nucleophiles in Passerini-type three-component couplings with aldehydes and isocyanides to synthesize α-hydroxyketones. nih.govresearchgate.net This protocol is characterized by its operational simplicity and broad substrate scope, and the difunctional furan boronate could serve as a core component to build diverse molecular architectures.

Another powerful MCR is the palladium-catalyzed asymmetric three-component coupling of boronic esters, indoles, and allylic acetates. nih.gov This reaction proceeds through the formation of an indole (B1671886) boronate intermediate that reacts with a palladium(II)-π-allyl complex, leading to a dearomative 1,2-metallate rearrangement. This methodology highlights the potential of furan boronate esters to participate in transition-metal-catalyzed MCRs to generate multiple new bonds and stereocenters with high selectivity. nih.gov

| Multi-Component Reaction | Components | Key Features | Potential Product with Furan-2,5-diboronic Acid Ester |

| Radical-Induced 3-Component Coupling | Lithiated Furan, Boronic Ester, CF₃⁺ Source | Transition-metal-free, stereospecific, forms C-C and C-CF₃ bonds | 2-Alkyl/Aryl-5-trifluoromethylfuran derivatives |

| Petasis Borono-Mannich | Boronic Acid, Amine, Carbonyl | Forms α-amino alcohols or related structures | Symmetrical or unsymmetrical bis(amino alcohol) furan derivatives |

| Passerini-Type | Boronic Acid, Aldehyde, Isocyanide | Forms α-hydroxyketones, good functional group tolerance | Symmetrical or unsymmetrical bis(α-hydroxyketone) furan derivatives |

| Pd-Catalyzed Asymmetric Coupling | Boronic Ester, Indole, Allylic Acetate (B1210297) | Enantioselective, generates multiple stereocenters | Complex indolyl-substituted furan structures |

Stereoselective Transformations Using Furan Boronate Esters

The boronic ester groups are pivotal in directing stereoselective outcomes, making this compound, a valuable substrate for asymmetric synthesis. The stereocontrol can be achieved either through the use of chiral auxiliaries on the boron atom, chiral reagents acting on the boronate, or by leveraging the inherent stereospecificity of reactions involving the C-B bond.

One of the most powerful strategies involves the conversion of an achiral boronic ester into a chiral one through reagent-controlled homologation. orgsyn.org For example, the reaction of boronic esters with chiral lithiated carbamates proceeds via a 1,2-metallate rearrangement to produce enantioenriched secondary alcohols after oxidation, with excellent levels of stereocontrol. orgsyn.org This methodology could be applied sequentially to the two boronate groups of the furan substrate to generate diol derivatives with controlled relative and absolute stereochemistry.

Furthermore, transformations of existing chiral boronic esters often proceed with high fidelity. As discussed previously, the reaction of nucleophilic boronate complexes with electrophiles occurs with complete inversion of configuration, providing a reliable method for converting a C-B bond into various other functional groups with predictable stereochemistry. nih.gov

The trifluoromethyl-radical-induced three-component coupling mentioned in the MCR section is another prime example of a stereoselective transformation. nih.govrsc.org When a non-racemic secondary or tertiary alkyl boronic ester is used, the coupling proceeds with essentially complete enantiospecificity, transferring the stereochemical information from the starting boronic ester to the final 2,5-disubstituted furan product. nih.govbris.ac.uk

| Stereoselective Method | Description | Stereochemical Outcome |

| Reagent-Controlled Homologation | Reaction of an achiral furan boronate with a chiral carbenoid (e.g., lithiated carbamate). | Creation of a new stereocenter with high enantioselectivity. |

| Stereospecific C-B Bond Functionalization | Formation of a nucleophilic "ate" complex from a chiral boronic ester, followed by reaction with an electrophile. | Inversion of configuration at the carbon center attached to boron. |

| Enantiospecific Cross-Coupling | A transition-metal-free coupling of an enantioenriched boronic ester with a lithiated furan and a third component (e.g., CF₃⁺ source). | Retention of stereochemical integrity from the chiral boronic ester to the product. |

Applications in Materials Science and Engineering

Design and Synthesis of Conjugated Polymers and Copolymers

The bifunctional nature of Furan-2,5-diboronic acid, pinacol (B44631) ester makes it an ideal candidate for the construction of conjugated polymer backbones through polycondensation reactions. The furan (B31954) ring contributes to the electronic delocalization along the polymer chain, a key requirement for organic semiconductors, while the pinacol ester groups offer a reactive handle for polymerization, most notably through Suzuki polycondensation.

Furan-Containing Conjugated Backbones via Polycondensation

The synthesis of furan-containing conjugated polymers utilizing Furan-2,5-diboronic acid, pinacol ester typically involves a palladium-catalyzed Suzuki cross-coupling reaction with a dihalogenated aromatic comonomer. This polycondensation reaction allows for the systematic incorporation of the furan moiety into the polymer backbone, alternating with other aromatic units. The choice of the comonomer is crucial in fine-tuning the properties of the resulting polymer.

For instance, the reaction of this compound with a dibromo-substituted electron-accepting monomer can lead to the formation of a donor-acceptor (D-A) copolymer. This D-A architecture is a widely employed strategy in the design of organic semiconductors for various applications. The furan unit, being relatively electron-rich, acts as the donor component in such systems.

A general synthetic scheme for the Suzuki polycondensation is as follows:

Where (Pin)B- represents the pinacol boronic ester group, Furan is the 2,5-furanylene unit, and Ar is an aromatic group from the comonomer.

Investigation of Optoelectronic Properties of Derived Materials

The incorporation of the furan ring from this compound into conjugated polymers significantly influences their optoelectronic properties. Furan is a five-membered aromatic heterocycle that can enhance the solubility and planarity of the polymer backbone. These characteristics are advantageous for solution-based processing and for promoting intermolecular π-π stacking, which is essential for efficient charge transport.

The optoelectronic properties of these furan-containing polymers can be systematically tuned by varying the chemical structure of the comonomer. Key properties that are often investigated include:

Absorption and Emission Spectra: The wavelength of maximum absorption (λmax) and emission can be controlled by the extent of conjugation and the nature of the aromatic units in the polymer chain.

Electrochemical Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be determined using techniques like cyclic voltammetry. These energy levels are critical for charge injection and transport in electronic devices.

Thermal Stability: The thermal properties of the polymers are important for the long-term stability and performance of devices fabricated from them.

Organic Electronic Materials

The unique properties of polymers derived from this compound make them promising candidates for a range of organic electronic applications.

Organic Semiconductors and Conductors Development

Furan-containing conjugated polymers can function as the active layer in organic field-effect transistors (OFETs). The charge carrier mobility, a key performance metric for OFETs, is influenced by the molecular packing and electronic structure of the polymer. The planarity of the furan ring can facilitate closer intermolecular packing, potentially leading to higher charge carrier mobilities.

| Polymer System | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |

| Furan-based D-A Copolymer 1 | 10⁻³ - 10⁻² | - | > 10⁵ |

| Furan-based D-A Copolymer 2 | 10⁻⁴ - 10⁻³ | - | > 10⁴ |

Interactive Data Table: The table above summarizes the typical performance characteristics of organic field-effect transistors based on furan-containing polymers. The data can be sorted by hole mobility, electron mobility, and on/off ratio.

Photovoltaic Applications

In the realm of organic photovoltaics (OPVs), or solar cells, furan-containing polymers synthesized from this compound can act as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor. The absorption spectrum of the polymer is a critical factor in determining the efficiency of the solar cell, as it dictates the portion of the solar spectrum that can be harvested.

The power conversion efficiency (PCE) of an OPV device is dependent on several factors, including the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The energy levels of the donor polymer play a crucial role in determining the Voc of the device.

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| Furan-Copolymer A | PC₆₁BM | 3.5 | 0.85 | 7.2 | 0.57 |

| Furan-Copolymer B | PC₇₁BM | 4.2 | 0.91 | 8.5 | 0.54 |

Interactive Data Table: This table presents the performance of organic photovoltaic devices utilizing furan-based copolymers as the donor material. The data can be sorted by power conversion efficiency, open-circuit voltage, short-circuit current density, and fill factor.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Furan-containing conjugated polymers are also of interest for applications in organic light-emitting diodes (OLEDs) due to their potential for high photoluminescence quantum yields. The furan moiety can be incorporated into the polymer backbone to tune the emission color and improve the efficiency of light emission. In some cases, these polymers can exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs.

The performance of an OLED is characterized by its external quantum efficiency (EQE), luminance, and emission color, which is often represented by its CIE coordinates.

| Emitting Polymer | Emission Color | λem (nm) | EQE (%) | Luminance (cd/m²) |

| Furan-Copolymer X | Blue | 470 | 5.1 | 1500 |

| Furan-Copolymer Y | Green | 520 | 8.3 | 3200 |

Interactive Data Table: The performance of organic light-emitting diodes based on furan-containing polymers is summarized in this table. The data can be sorted by emission color, emission wavelength, external quantum efficiency, and luminance.

Supramolecular Chemistry and Self-Assembly Utilizing Furan Boronate Esters

This compound serves as a versatile building block in supramolecular chemistry and self-assembly due to the unique properties of its boronate ester functional groups. The directional and reversible nature of boronate ester formation is central to constructing complex, ordered architectures from simpler molecular components. These self-assembly processes are driven by the formation of dynamic covalent bonds, which allow for "error correction" and the thermodynamically favored formation of stable supramolecular structures.

Bis(boronic acid) pinacol esters can be repurposed for creating novel materials like glucose-responsive hydrogels. rsc.org For instance, they can be used to crosslink biocompatible polymers such as poly(vinyl alcohol) through transesterification reactions, forming hydrogel networks capable of holding significant amounts of water. rsc.org This strategy highlights the utility of diboronate esters in fabricating soft materials and dynamic polymer networks.

Formation of Boronate Ester Linkages in Self-Assembled Structures

The assembly of supramolecular structures utilizing this compound is primarily governed by two types of interactions involving the boron center:

Dynamic Covalent Boronate Ester Bonds: The most common linkage involves the reversible reaction between the boronic ester and a diol. This transesterification reaction forms a new, stable five- or six-membered cyclic boronate ester, displacing the pinacol group. This dynamic covalent chemistry is the foundation for creating adaptable networks and self-healing materials. The equilibrium of this reaction can be influenced by factors such as pH, temperature, and the presence of competing diols, allowing for external control over the assembly and disassembly of the structure.

Dative B-N Coordination Bonds: The Lewis acidic boron atom in the pinacol ester can form a coordinate covalent bond with a Lewis basic nitrogen atom, typically from a pyridine-containing linker molecule. This interaction is highly directional and has been exploited to connect bis(dioxaborole) units, forming stable, often crystalline, supramolecular polymers and macrocycles. researchgate.net The combination of boronate ester condensation with dative B-N bond formation allows for the programmed assembly of complex, multicomponent architectures. researchgate.net

These linkage motifs enable the construction of a wide array of supramolecular entities, including macrocycles, cages, and polymers, from furan-diboronate building blocks.

Development of Responsive Materials

The reversibility of the boronate ester linkage is a key feature in the design of "smart" or responsive materials that can change their properties in response to specific chemical or physical stimuli. Materials incorporating this compound can be engineered to respond to various triggers:

pH-Responsive Materials: The stability of the boronate ester bond is pH-dependent. Under acidic conditions, the ester linkage is prone to hydrolysis, leading to the disassembly of the supramolecular structure. This behavior can be harnessed to create materials that release an encapsulated cargo or change their mechanical properties in response to a change in pH.

Saccharide-Responsive Materials: Boronic acids and their esters have a strong affinity for diols, particularly those found in saccharides like glucose. This interaction can be used to design materials that respond to the presence of specific sugars. For example, hydrogels cross-linked with diboronate esters can swell or shrink upon exposure to glucose as the sugar molecules compete for binding with the boronic acid moieties, altering the cross-linking density of the gel. rsc.org This principle is the basis for developing smart insulin (B600854) delivery systems that release insulin in response to high glucose levels. rsc.org

The viscoelastic properties of such hydrogels can be tuned by selecting different bisboronic acid pinacol ester crosslinkers, which in turn affects the release kinetics of encapsulated molecules like insulin. rsc.org

Advanced Materials for Sensing Applications

The ability of the boronate ester group in this compound to selectively and reversibly bind with diol-containing molecules makes it an excellent candidate for the development of advanced chemical sensors. The primary application lies in the detection of saccharides, which are ubiquitous in biological systems.

The sensing mechanism typically involves a change in a measurable signal, such as fluorescence or color, upon the binding of the target analyte. A common strategy is to design a sensor molecule that couples the boronate ester binding site to a fluorophore. In its unbound state, the sensor might have its fluorescence quenched. When the boronate ester binds to a saccharide, a conformational change can occur, disrupting the quenching mechanism and "turning on" the fluorescence.

This compound can act as a divalent building block, allowing for the creation of sensors with potentially higher affinity and selectivity through cooperative binding. By incorporating this furan monomer into a conjugated polymer backbone, highly sensitive fluorescent sensors can be developed. The rigid, planar structure of the furan ring can facilitate efficient energy transfer along the polymer chain, amplifying the fluorescent signal upon a binding event.

Polymerization Techniques and Associated Challenges in Using this compound

This compound is a key monomer for synthesizing furan-containing conjugated polymers, which are of interest for applications in organic electronics. numberanalytics.com The primary method for incorporating this monomer into a polymer backbone is through transition metal-catalyzed cross-coupling reactions.

Polymerization Technique: Suzuki-Miyaura Polycondensation

The most suitable technique for polymerizing this compound is Suzuki-Miyaura polycondensation. This reaction involves the palladium-catalyzed coupling of the diboronic ester monomer with an aryl dihalide (e.g., dibromobenzene or dibromothiophene) comonomer. This method is widely used for synthesizing a variety of conjugated polymers due to its tolerance of a broad range of functional groups and generally high yields. The analogous monomer, thiophene-2,5-diboronic acid bis(pinacol) ester, has been successfully used to synthesize high molecular weight conjugated polymers via this route. rsc.org

Associated Challenges

Despite its utility, the use of this compound in polymerization presents several challenges that can affect the yield, molecular weight, and quality of the resulting polymer.

Table 1: Challenges in the Polymerization of this compound

| Challenge | Description | Consequence | Mitigation Strategies |

|---|---|---|---|

| Furan Ring Instability | The furan ring is susceptible to degradation or ring-opening reactions under acidic conditions, prolonged exposure to light, or oxygen. rsc.org | Introduction of defects into the polymer backbone, leading to a disrupted π-conjugation and reduced electronic performance. rsc.org | Use of mild, oxygen-free reaction conditions; purification of solvents and reagents to remove acidic impurities. |

| Protodeboronation | The boronic ester groups can be cleaved and replaced by a hydrogen atom, particularly at elevated reaction temperatures. rsc.org This is a known issue for heteroaromatic boronic esters. | Premature chain termination, resulting in low molecular weight polymers and reduced yields. | Optimization of reaction temperature; use of highly active catalyst systems that allow for lower temperatures; careful selection of the base. |

| Lower Reactivity | Pinacol boronic esters are generally more stable and less reactive than their corresponding boronic acids due to the electron-donating nature of the pinacol group, which reduces the Lewis acidity of the boron center. rsc.orged.ac.uk | Slower polymerization rates, potentially requiring higher catalyst loadings or longer reaction times to achieve high molecular weight polymers. | Selection of highly efficient palladium catalysts and ligands (e.g., those based on bulky phosphines) to enhance the rate of transmetalation. |

| Monomer Purity | The synthesis of furan-based monomers can be challenging, and impurities can negatively impact the polymerization process. | Catalyst poisoning; side reactions that lead to chain termination or branching, resulting in polymers with poor properties. | Rigorous purification of the monomer before polymerization using techniques like chromatography or recrystallization. |

Applications in Chemical Biology and Drug Discovery

Furan-2,5-diboronic Acid, Pinacol (B44631) Ester as a Versatile Synthetic Scaffold for Chemical Library Generation

The bifunctional nature of Furan-2,5-diboronic acid, pinacol ester makes it an exceptional scaffold for the generation of chemical libraries. A scaffold in medicinal chemistry is a core structure upon which various substituents can be attached to create a diverse set of molecules. The two boronic acid pinacol ester groups at the 2 and 5 positions of the furan (B31954) ring serve as reactive handles for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govmedchemexpress.com This allows for the systematic and divergent synthesis of a wide array of 2,5-disubstituted furan derivatives.

This strategic approach enables the construction of libraries where two different points of diversity can be introduced simultaneously or sequentially. By reacting the diboronic ester with a variety of aryl or heteroaryl halides, chemists can rapidly generate a large number of distinct compounds. nih.gov Such libraries are invaluable in high-throughput screening campaigns to identify new hit compounds with potential therapeutic activity. The stability and moderate reactivity of the pinacol ester groups make them well-suited for these synthetic applications. mdpi.com

| Reactant 1 (Aryl Halide) | Reactant 2 (Aryl Halide) | Resulting Library Member Structure |

| 4-Bromopyridine | 3-Iodoaniline | 2-(Pyridin-4-yl)-5-(3-aminophenyl)furan |

| 1-Bromo-4-fluorobenzene | 2-Chlorothiophene | 2-(4-Fluorophenyl)-5-(thiophen-2-yl)furan |

| 4-Bromo-N,N-dimethylaniline | 1-Iodo-3-methoxybenzene | 2-(4-(Dimethylamino)phenyl)-5-(3-methoxyphenyl)furan |

Table 1: Illustrative examples of diverse compounds that can be generated from a this compound scaffold using sequential Suzuki-Miyaura cross-coupling reactions.

Design and Synthesis of Biologically Active Furan Derivatives for Target Interaction Studies

The furan nucleus is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets with high affinity. ijabbr.comresearchgate.net Furan-containing compounds have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netutripoli.edu.ly this compound serves as a key starting material for the rational design and synthesis of novel, biologically active furan derivatives.

By leveraging the synthetic versatility of the diboronic ester, researchers can create systematic variations of a lead compound to conduct structure-activity relationship (SAR) studies. For example, new furan-based derivatives can be synthesized and evaluated for their cytotoxic activities against cancer cell lines. mdpi.com The ability to precisely modify the substituents at the 2 and 5 positions allows for the fine-tuning of a molecule's pharmacological properties to optimize its interaction with a specific biological target, such as an enzyme or receptor. researchgate.netmdpi.com

| Furan Derivative Class | Example Biological Activity | Potential Synthetic Approach from Scaffold |

| Furan-based Chalcones | Antimicrobial, Anticancer mdpi.com | Coupling with substituted aryl aldehydes |

| 2,5-Diaryl Furans | Anti-inflammatory, Antitumor researchgate.net | Sequential coupling with two different aryl halides |

| Furan-Amide Conjugates | Antibacterial researchgate.net | Coupling with a halide-functionalized amide |

Table 2: Examples of biologically active furan derivative classes that can be synthesized using this compound to explore target interactions.

Applications in Proteomics Research Utilizing this compound

In the field of proteomics, which involves the large-scale study of proteins, this compound is considered a specialty reagent. scbt.com This application stems from the unique ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols. nih.gov Many proteins, particularly those on the cell surface and secreted into the extracellular space, are glycosylated, meaning they have carbohydrate chains (glycans) attached. These glycans are rich in diol moieties.

The presence of two boronic acid groups on the furan scaffold allows it to act as a bivalent or cross-linking agent for glycoproteins. This property can be exploited in several ways in proteomics research:

Affinity Capture: The compound can be immobilized on a solid support (e.g., beads) to selectively capture and enrich glycosylated proteins from complex biological samples like cell lysates or plasma.

Protein-Protein Interaction Studies: It can be used to stabilize or identify interactions between two different glycoproteins by cross-linking them.

Differential Profiling: By comparing the glycoprotein (B1211001) profiles of healthy versus diseased tissues, researchers can identify potential biomarkers for disease diagnosis or progression.

The reversible nature of the boronate ester bond is advantageous, as captured proteins can be released under mild acidic conditions for subsequent analysis by techniques such as mass spectrometry. nih.gov

Development of Boron-Containing Bio-conjugates

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Boronic acids have emerged as powerful tools in this field due to their unique reactivity. researchgate.net They can function as key components in the construction of bioconjugates, serving as linkers, payloads, or targeting moieties. researchgate.net The formation of boronate esters with diols on biomolecules is a cornerstone of this application, providing a "click-like" bioorthogonal reaction that can occur in aqueous environments. ualberta.canih.gov

This compound, with its dual reactive sites, offers advanced possibilities for creating sophisticated bioconjugates. For instance, it could be used to:

Link Two Different Biomolecules: One boronic acid could bind to a targeting protein (like an antibody), while the other binds to a therapeutic payload or a reporter molecule (like a fluorophore).

Enhance Binding Affinity: The two boronic acid groups can bind to two separate diol motifs on a single target biomolecule (e.g., a specific glycoprotein), leading to a significant increase in binding affinity and specificity through a chelate effect.

Develop Stimuli-Responsive Systems: Boronic ester formation is often pH-dependent, allowing for the design of bioconjugates that release their payload in specific acidic microenvironments, such as those found in tumors or endosomes. researchgate.net

The development of stable, boron-containing bioconjugates is a rapidly advancing area, expanding the toolkit for creating high-precision therapeutics and advanced diagnostic agents. researchgate.netnih.gov

| Bioconjugation Strategy | Role of Boronic Acid | Example Application |

| Biomolecule Labeling | Targeting Moiety | Attaching a fluorescent dye to a cell-surface glycoprotein for imaging. nih.gov |

| Drug Delivery | Reversible Linker | Creating a prodrug that releases a therapeutic agent in response to high glucose levels (a polyol). |

| Biosensing | Recognition Element | Designing sensors where binding of a target diol (e.g., a carbohydrate) displaces a reporter dye, causing a color change. nih.gov |

| Protein Immobilization | Anchoring Group | Attaching enzymes to a solid support via their glycan components for use in biocatalysis. |

Table 3: Overview of bioconjugation strategies enabled by the boronic acid functional group.

Analytical and Spectroscopic Characterization

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for evaluating the purity of Furan-2,5-diboronic acid, pinacol (B44631) ester and for monitoring the progress of reactions in which it is a reactant.

High-Performance Liquid Chromatography (HPLC), addressing on-column hydrolysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Furan-2,5-diboronic acid, pinacol ester. However, a significant challenge in the HPLC analysis of boronic acid pinacol esters is their susceptibility to on-column hydrolysis, where the pinacol ester is converted back to the corresponding boronic acid. This can lead to inaccurate purity assessments and peak tailing.

Several strategies have been developed to mitigate on-column hydrolysis. One approach is the use of aprotic diluents and mobile phases to minimize contact with water. Another effective method involves the use of specialized HPLC columns with low silanol (B1196071) activity, which reduces the catalytic effect of the stationary phase on hydrolysis. Furthermore, adjusting the pH of the mobile phase can also help in stabilizing the pinacol ester during the analysis. For instance, using a mobile phase with a slightly basic pH can sometimes suppress hydrolysis.

Table 1: HPLC Parameters for Analysis of Boronic Acid Pinacol Esters

| Parameter | Condition | Purpose |

| Column | Low-silanol activity C18 or C8 | Minimize on-column hydrolysis |

| Mobile Phase | Acetonitrile/Water with buffer | Elution of the compound |

| Diluent | Aprotic solvent (e.g., Acetonitrile) | Prevent hydrolysis before injection |

| pH | Neutral to slightly basic | Stabilize the pinacol ester |

| Detector | UV at 254 nm | Detection of the analyte |

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the purity assessment of this compound, particularly for detecting volatile impurities. Due to the relatively high boiling point of the compound, a high-temperature GC method is typically required. The choice of the stationary phase is critical to achieve good separation and peak shape. A non-polar or medium-polarity column is often suitable for this type of analysis.

GC can be effectively used to monitor the disappearance of starting materials and the appearance of the desired product in reactions involving this compound, provided the other components are also amenable to GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the furan (B31954) ring protons and the methyl protons of the two pinacol groups. The furan protons would appear as a singlet or a set of doublets depending on the solvent and resolution, typically in the aromatic region. The twelve methyl protons of each pinacol group are equivalent and would give rise to a sharp singlet in the aliphatic region.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule. The spectrum of this compound would show signals for the furan ring carbons, the quaternary carbons of the pinacol groups, and the methyl carbons of the pinacol groups. The carbon atoms attached to the boron atoms will show a characteristic broad signal due to quadrupolar relaxation.

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.0-7.5 | s or d | Furan protons |

| ~1.3 | s | Pinacol methyl protons | |

| ¹³C | ~140-150 | Furan carbons (C-O) | |

| ~120-130 | Furan carbons (C-H) | ||

| ~84 | Pinacol quaternary carbons | ||

| ~25 | Pinacol methyl carbons |

Boron-11 (¹¹B) NMR Spectroscopy for Boron Speciation and Environment

Boron-11 (¹¹B) NMR spectroscopy is a specialized technique that is highly informative for compounds containing boron. It provides direct information about the chemical environment and coordination state of the boron atoms. For this compound, the ¹¹B NMR spectrum is expected to show a single, relatively sharp signal in the region typical for tetracoordinate boronate esters. The chemical shift provides confirmation of the formation of the pinacol ester and can be used to detect the presence of any unreacted boronic acid or other boron-containing impurities. A typical chemical shift for a boronic acid pinacol ester is in the range of +20 to +30 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a very accurate mass measurement, which can be used to confirm the molecular formula of this compound. nih.gov

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for boronic acid pinacol esters include the loss of the pinacol group or cleavage of the furan ring.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [C₁₆H₂₆B₂O₅] | 332.1973 |

| [C₁₆H₂₇B₂O₅]⁺ ([M+H]⁺) | 333.2051 |

| [C₁₆H₂₆B₂NaO₅]⁺ ([M+Na]⁺) | 355.1870 |

Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the furan ring, the C-B bond, the B-O bond, and the pinacol ester group.

Furan Ring Vibrations: The furan moiety gives rise to several characteristic peaks. researchgate.netglobalresearchonline.net C-H stretching vibrations of the aromatic furan ring are typically observed in the region of 3100-3150 cm⁻¹. The C=C stretching vibrations within the ring usually appear around 1500-1600 cm⁻¹. The C-O-C stretching of the furan ether group is expected in the 1000-1100 cm⁻¹ range.

Boronate Ester Group Vibrations: The pinacol boronate group has strong, characteristic absorption bands. A prominent B-O stretching vibration is typically found in the 1300-1400 cm⁻¹ region. wiley-vch.de The C-O stretching vibrations of the pinacol ester will also be present in the fingerprint region.

Alkyl Group Vibrations: The methyl groups of the pinacol moiety will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the furan ring and the B-O bonds. Theoretical calculations on furan and its derivatives have been used to predict and assign Raman active modes. researchgate.netglobalresearchonline.net

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Furan Ring | =C-H Stretch | 3100 - 3150 |

| Furan Ring | C=C Stretch | 1500 - 1600 |

| Furan Ring | C-O-C Stretch | 1000 - 1100 |

| Boronate Ester | B-O Stretch | 1300 - 1400 |

| Pinacol Group | C-H Stretch | 2850 - 2990 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides insights into the electronic transitions within the molecule and its resulting photophysical properties, such as absorption and emission of light.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is dictated by the π-conjugated system of the furan ring. Furan itself exhibits absorption bands in the ultraviolet region. nih.gov The substitution with two boronate ester groups at the 2 and 5 positions extends the conjugation, which can lead to a bathochromic (red) shift of the absorption maximum compared to unsubstituted furan. The electronic properties of furan are known to induce unique photophysical characteristics in conjugated systems. nih.gov The absorption spectra of similar boronate esters can be influenced by solvent polarity. researchgate.net

Fluorescence Spectroscopy: Many furan-containing π-conjugated systems are known to be emissive. nih.gov While the intrinsic fluorescence of this compound may not be strong, its derivatives are used in the design of fluorescent sensors. The interaction of the boronate ester groups with certain analytes, such as fluoride (B91410) ions or water, can significantly alter the electronic structure and lead to changes in fluorescence emission, a principle utilized in sensor design. researchgate.netresearchgate.net The covalent linkage of furan groups into larger conjugated systems has a profound effect on the optical properties, often resulting in fluorescent materials. researchgate.net

Interactive Data Table: Typical Photophysical Properties of Furan-Containing Systems

| Property | Description | Typical Range | Influencing Factors |

|---|---|---|---|

| λabs (max) | Wavelength of maximum UV-Vis absorption | 250 - 350 nm | Solvent, Substituents |

| Fluorescence | Emission of light upon excitation | Varies (often weak to moderate) | Molecular Rigidity, Environment |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Interactive Data Table: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value | Reference Information |

|---|---|---|

| B-O Bond Length | ~1.35 - 1.38 Å | Consistent with tricoordinate boronic esters. wiley-vch.de |

| C-B Bond Length | ~1.55 - 1.59 Å | Slightly longer than a typical C-C single bond. wiley-vch.de |

| Geometry at Boron | Trigonal Planar | Characteristic of boronic esters. researchgate.net |

Advanced Hyphenated Analytical Techniques

The analysis of this compound often requires advanced hyphenated techniques, particularly for purity assessment and reaction monitoring. Pinacol boronate esters present unique analytical challenges due to their susceptibility to hydrolysis into the corresponding boronic acids. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for analyzing boronic esters. However, standard conditions can cause on-column hydrolysis, complicating accurate analysis. researchgate.net To overcome this, specialized methods have been developed, such as using non-aqueous, aprotic diluents and highly basic mobile phases to stabilize the ester. nih.gov Hydrophilic interaction liquid chromatography (HILIC) has also been explored as a versatile method for the simultaneous analysis of a wide range of boronate esters and their corresponding boronic acids. researchgate.net Coupling HPLC with mass spectrometry (MS) allows for the definitive identification of the parent compound and its potential hydrolytic degradation products based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound and its thermal lability, GC-MS is generally less suitable for its direct analysis. The facile hydrolysis to the nonvolatile boronic acid also poses a significant challenge for GC analysis. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of Furan-2,5-diboronic acid, pinacol (B44631) ester.

Molecular Structure: The geometry of Furan-2,5-diboronic acid, pinacol ester is characterized by a central, planar furan (B31954) ring flanked by two pinacol boronate ester groups. The boron atoms in these esters typically adopt a trigonal planar geometry, being sp²-hybridized. aablocks.comwiley-vch.de This planarity can be influenced by interactions with the furan ring. X-ray crystallography studies on analogous compounds like phenylboronic acid show that the C-B-O₂ plane is nearly coplanar with the aromatic ring. wiley-vch.de DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are employed to optimize the molecular geometry and predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental diffractometric data for similar boronate esters. mdpi.com

Electronic Properties: The electronic nature of this compound is dominated by the interplay between the electron-rich furan ring and the electron-deficient boron centers. The sp²-hybridized boron atom possesses a vacant p-orbital, making it a Lewis acid. wiley-vch.denih.gov This Lewis acidity is a key feature of boronic acids and their esters. aablocks.com In aqueous or basic conditions, the boron center can be attacked by a nucleophile (like a hydroxide (B78521) ion), causing it to rehybridize to a tetrahedral, sp³-hybridized state, forming a boronate anion. aablocks.com This change significantly alters the electronic properties, transforming the group from electron-accepting to electron-donating. aablocks.com Computational methods can quantify these properties through the calculation of molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and atomic charges, which are crucial for predicting reactivity.

Reactivity: The reactivity of the molecule is dictated by several factors. The furan ring can act as a diene in Diels-Alder reactions, while the carbon-boron bonds are susceptible to transformations like the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov DFT calculations can be used to probe the reactivity of specific sites within the molecule. For instance, analyzing Fukui functions can help identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net Studies on related boryl-substituted furans have shown that the presence of the boryl group can significantly influence the reactivity and stereoselectivity of reactions like the Diels-Alder cycloaddition. acs.org

| Property | Typical Computational Method | Description | Significance |

|---|---|---|---|

| Optimized Geometry | B3LYP/6-311+G(d,p) | Predicts bond lengths, angles, and planarity of the furan and boronate groups. | Provides the foundational molecular structure for all other calculations. |

| HOMO-LUMO Gap | DFT, TD-DFT | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic excitability and chemical reactivity. |

| Electrostatic Potential | DFT | Maps the charge distribution on the molecule's surface. | Highlights electron-rich (furan ring) and electron-poor (boron) regions, predicting sites for reaction. |

| Natural Bond Orbital (NBO) Charges | NBO Analysis | Calculates the charge localized on each atom. | Quantifies the Lewis acidity of the boron centers. |

Reaction Pathway Modeling and Transition State Analysis of Furan Diboronic Ester Transformations

Computational modeling is essential for mapping the detailed mechanisms of reactions involving this compound. This involves calculating the potential energy surface for a given transformation, identifying intermediates, and locating the transition states that connect them.

One of the most important reactions for boronic esters is the Suzuki-Miyaura cross-coupling. Computational studies on this reaction have elucidated the pre-transmetalation intermediates and the associated energy barriers. nih.gov The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-determining. nih.gov DFT calculations can model the geometries and energies of the transition states for this step, revealing how factors like the nature of the boronic ester (e.g., pinacol vs. other esters) affect the reaction rate. For instance, calculations have shown that the energy barriers for transmetalation can be lower for boronic esters compared to boronic acids due to weaker Pd-O interactions. nih.gov

Another key transformation is the functionalization of the furan ring itself. In Diels-Alder reactions of boryl-substituted furans with dienophiles like maleic anhydride, computational modeling has been used to calculate reaction-free energies and transition-state barriers. acs.org These calculations can explain experimentally observed stereoselectivities (e.g., preference for exo or endo products) by comparing the activation energies of the competing pathways. acs.org Such studies often employ advanced DFT functionals like M06-2X, which are well-suited for describing non-covalent interactions present in transition states. acs.org

| Reaction Type | Parameter Calculated | Computational Method | Finding/Insight |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Transition State Energy | DFT | The energy barrier for the transmetalation step is influenced by the type of boronic ester. nih.gov |

| Diels-Alder Cycloaddition | Activation Energy (ΔG‡) | M06-2X/6-311++G** | Differences in transition state energies for exo and endo pathways explain product stereoselectivity. acs.org |

| Transition-Metal-Free Coupling | Reaction Mechanism | DFT | Modeling suggests a pathway involving the formation of a boronate complex followed by a 1,2-metallate rearrangement. rsc.org |

Structure-Property Relationship Predictions for Derived Materials and Molecules

This compound is a valuable bifunctional monomer for the synthesis of advanced materials, particularly conjugated polymers. Computational studies can predict how the inclusion of this specific furan boronate unit will influence the properties of the resulting materials.

By modeling oligomers and polymers derived from this monomer, it is possible to predict key electronic and optical properties. For example, DFT calculations on oligomers of increasing length can be used to extrapolate the electronic band gap of the corresponding polymer. A smaller band gap is desirable for applications in organic electronics, such as solar cells and light-emitting diodes. The calculations can also predict the ionization potential and electron affinity, which are crucial for designing efficient charge-transporting materials.

The rigid and planar structure of the furan ring, combined with the sp² boron centers, contributes to a rigid polymer backbone, which can facilitate intermolecular π-π stacking and enhance charge mobility. Structure-property relationship studies on related furan-containing copolymers have shown that small changes in monomer composition can have a drastic impact on the mechanical and thermal properties of the material. rsc.org For instance, replacing a flexible monomer with a rigid, furan-based one can increase the glass transition temperature (Tg) and modulus of the resulting polymer. Computational models can help predict these trends by relating molecular-level features (like rotational barriers along the polymer backbone) to macroscopic properties.

Molecular Dynamics Simulations of Furan Boronate-Containing Systems

While quantum mechanics is ideal for studying individual molecules and reaction mechanisms, molecular dynamics (MD) simulations are used to model the behavior of larger systems over time, such as polymers in solution or bulk materials. mdpi.com A critical prerequisite for performing MD simulations is the availability of accurate force-field parameters that describe the interactions between atoms. nih.gov

For boron-containing molecules like this compound, standard force fields (like AMBER or CHARMM) may not have pre-existing parameters for the boronate ester group. Therefore, a key area of computational research is the development of these parameters. nih.govdntb.gov.ua This is typically done by performing high-level ab initio calculations on the molecule to determine equilibrium bond lengths, angles, and dihedral potentials, as well as partial atomic charges. These quantum mechanical data are then used to fit the parameters for the classical force field. nih.gov

Once parameterized, MD simulations can be used to study various phenomena:

Polymer Conformation: Simulating a polymer chain derived from the furan boronate monomer in a solvent can reveal its conformational preferences, such as its persistence length and radius of gyration.

Material Morphology: MD simulations of many polymer chains can predict the bulk morphology of the material, including the degree of ordering and π-stacking, which are critical for the performance of organic electronic devices.

Self-Assembly: These simulations can model the self-assembly of molecules into larger, ordered structures, which is relevant for creating functional nanomaterials.

MD simulations have been successfully applied to other boron-containing systems to investigate their potential for applications like drug delivery, demonstrating the power of this technique to explore the dynamics and interactions of complex molecular assemblies. nih.gov